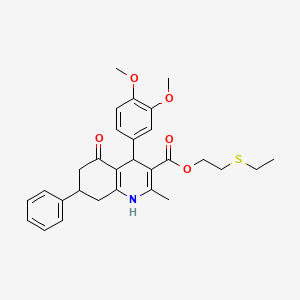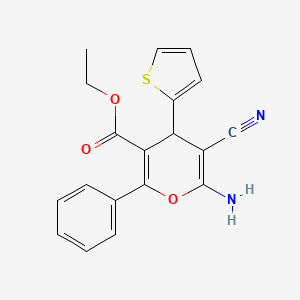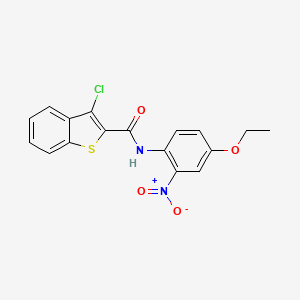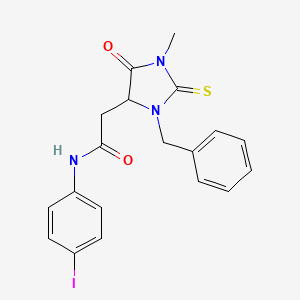![molecular formula C17H13N3OS B5068664 N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide, also known as PADIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.
作用机制
The mechanism of action of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and regulating cellular signaling pathways. It has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.
实验室实验的优点和局限性
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, it also has some limitations, including its poor solubility in water and limited availability in the market.
未来方向
For N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of its therapeutic potential in various diseases. Additionally, the development of novel formulations and delivery systems for N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide could enhance its efficacy and bioavailability.
合成方法
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenediazonium chloride with 2-thiophenecarboxylic acid, followed by the reduction of the diazonium salt. Another method involves the reaction of 4-nitroaniline with 2-thiophenecarboxylic acid, followed by the reduction of the nitro group. Both methods yield N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide as a yellow crystalline solid with a melting point of 242-244°C.
科学研究应用
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In microbial infections, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
属性
IUPAC Name |
N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCOUHFSMPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038334 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316152-09-7 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)


![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)


![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)